molecular formula C19H42Sn B1615632 Butyltripentyltin CAS No. 78693-53-5

Butyltripentyltin

Cat. No.: B1615632
CAS No.: 78693-53-5
M. Wt: 389.2 g/mol
InChI Key: ALZMOKLLSTUMQE-UHFFFAOYSA-N
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Description

Butyltripentyltin is a useful research compound. Its molecular formula is C19H42Sn and its molecular weight is 389.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organotin Pollution in Deep-Sea Ecosystems

Butyltripentyltin, as a form of organotin, has been studied for its presence in deep-sea fish. Organotin compounds, including tributyltin (TBT), have been detected in various tissues of deep-sea fish, indicating long-range transport and exposure in deep-sea environments. This research highlights the environmental impact and aquatic pollution associated with organotin compounds (Borghi & Porte, 2002).

Immunotoxicity Effects on Human Cells

This compound's impact on human health has been explored, particularly its effects on human natural killer (NK) cells. Studies have shown that butyltins, including tributyltin (TBT), can inhibit the tumor-killing capacity of NK cells, impacting their ability to fight against tumor and virally infected cells. This underlines the potential immunotoxicity of butyltins on human immune functions (Whalen, Loganathan, & Kannan, 1999).

Pollution-Induced Tolerance in Marine Ecosystems

Research has also focused on pollution-induced community tolerance (PICT) in marine ecosystems, particularly concerning the use of organotin compounds like tributyltin (TBT) in antifouling agents. These studies provide insights into the ecological impact of organotins, including changes in community structure and inhibition of photosynthesis in marine periphyton, indicating significant environmental concerns (Dahl & Blanck, 1996).

Antibacterial Activity Against MRSA

In a different context, research on a novel flavonoid, 7-O-butyl naringenin, has shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This illustrates the potential pharmaceutical applications of butyl derivatives in treating resistant bacterial infections (Lee et al., 2013).

Butyltins in Sediments and Environmental Concerns

The study of butyltin contamination in sediments, particularly after the ban on organotin use in antifouling paints, remains an area of environmental concern. Research in this area assesses the persistence and impact of these compounds in marine environments, emphasizing the ongoing environmental risks associated with butyltins (Filipkowska & Kowalewska, 2019).

Properties

IUPAC Name

butyl(tripentyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H11.C4H9.Sn/c3*1-3-5-4-2;1-3-4-2;/h3*1,3-5H2,2H3;1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZMOKLLSTUMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Sn](CCCC)(CCCCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229249
Record name Stannane, butyltripentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78693-53-5
Record name Stannane, butyltripentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, butyltripentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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